![molecular formula C20H22ClNO3 B14415730 Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate CAS No. 80199-54-8](/img/structure/B14415730.png)
Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate is a chemical compound with a complex structure that includes a carbamate group, a chlorinated phenyl ring, and a cyclohexylphenoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate typically involves multiple steps, including the formation of the phenylcarbamate core and the introduction of the chlorinated and cyclohexylphenoxy substituents. Common synthetic routes may involve:
Formation of the Phenylcarbamate Core: This can be achieved by reacting an appropriate phenol derivative with methyl isocyanate under controlled conditions.
Introduction of the Chlorinated Phenyl Ring: Chlorination of the phenyl ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Cyclohexylphenoxy Group: This step may involve a nucleophilic substitution reaction where a cyclohexylphenol reacts with the chlorinated phenylcarbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenyl ring, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Applications De Recherche Scientifique
Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals, coatings, and polymers.
Mécanisme D'action
The mechanism of action of Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.
Disrupting Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4-chloro-3-methyl-: A related compound with a chlorinated phenyl ring and a hydroxyl group.
4-Chloro-3-methylphenol: Another similar compound used in chemical synthesis and industrial applications.
Uniqueness
Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the cyclohexylphenoxy group, in particular, differentiates it from other chlorinated phenylcarbamates and may contribute to its unique biological and chemical activities.
Propriétés
Numéro CAS |
80199-54-8 |
|---|---|
Formule moléculaire |
C20H22ClNO3 |
Poids moléculaire |
359.8 g/mol |
Nom IUPAC |
methyl N-[3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate |
InChI |
InChI=1S/C20H22ClNO3/c1-24-20(23)22-16-9-12-19(18(21)13-16)25-17-10-7-15(8-11-17)14-5-3-2-4-6-14/h7-14H,2-6H2,1H3,(H,22,23) |
Clé InChI |
BRFAKKCKUYPQQV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC1=CC(=C(C=C1)OC2=CC=C(C=C2)C3CCCCC3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


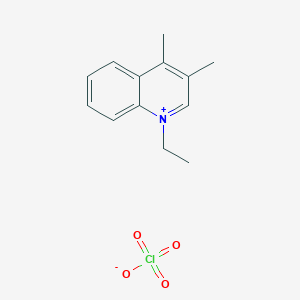
![2-[4-(Acetyloxy)-5-oxofuran-2(5H)-ylidene]ethane-1,1-diyl diacetate](/img/structure/B14415657.png)
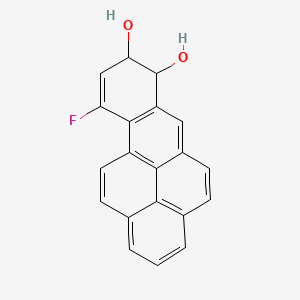
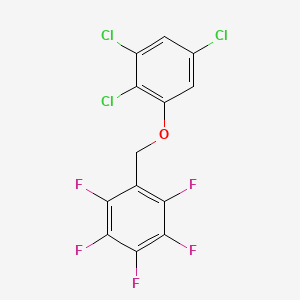
![[(3aR,4R,5R,6R,9Z,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,6,7,11,11a-hexahydro-3aH-cyclodeca[b]furan-5-yl] (E)-2-methylbut-2-enoate](/img/structure/B14415678.png)

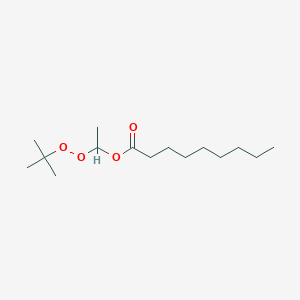
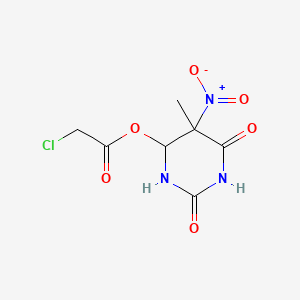
![Dimethyl [2-(tert-butylimino)ethenyl]phosphonate](/img/structure/B14415704.png)
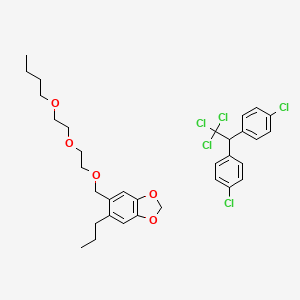
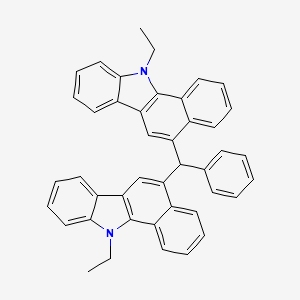
![ethane;ethyl N-[2-(propoxymethyl)phenyl]carbamate;2-hydroxy-2-oxoacetate;1-methylpyrrolidin-1-ium](/img/structure/B14415719.png)
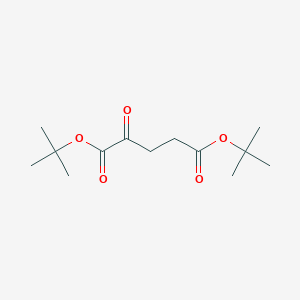
![[4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone](/img/structure/B14415735.png)
